molecular formula C6H9NO4 B1492558 4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid CAS No. 2091617-57-9

4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid

Cat. No.: B1492558
CAS No.: 2091617-57-9
M. Wt: 159.14 g/mol
InChI Key: RRJGOOHSHLOZLH-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid is a chemical compound belonging to the oxazolidine family It is characterized by its unique structure, which includes a 4,4-dimethyl group attached to the oxazolidine ring, and a carboxylic acid functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 4,4-dimethyl-2-oxoethylamine with chloroformates in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid is unique due to its specific structural features. Similar compounds include other oxazolidine derivatives and carboxylic acids, but the presence of the 4,4-dimethyl group sets it apart. These similar compounds may have different reactivity and applications based on their structural differences.

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Properties

IUPAC Name

4,4-dimethyl-2-oxo-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-6(2)3(4(8)9)11-5(10)7-6/h3H,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJGOOHSHLOZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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